Furo[3,2-B]benzofuran
Description
Properties
CAS No. |
247-40-5 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[3,2-b][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6H |
InChI Key |
BKHKRJUHVJTZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CO3 |
Origin of Product |
United States |
Preparation Methods
Triflic Acid-Mediated Ring-Closing Reactions
The use of Brønsted acids, particularly triflic acid (TfOH), has proven effective for constructing the benzofuran motif prior to furan annulation. Chen et al. (2022) demonstrated that substituted quinone imine ketals (86 ) react with dicarbonyl compounds (85 ) in hexafluoroisopropanol (HFIP) under TfOH catalysis to yield benzofuran intermediates. HFIP stabilizes charged intermediates, facilitating subsequent furan ring formation via intramolecular cyclization. Mandal and Balamurugan (2022) extended this approach by employing o-alkynylphenols, where TfOH promotes oxocarbenium ion formation, followed by oxa-Michael addition to assemble the fused furan. Yields for these cascades typically exceed 75%, with electron-donating substituents enhancing reaction efficiency.
Acetic Acid-Promoted Cascade Cyclization
Pirouz et al. (2021) reported a one-pot synthesis using benzoquinones (91 ) and α,β-unsaturated carbonyls (90 ) under acetic acid catalysis. The reaction proceeds via quinone protonation, ring opening, and lactonization to afford furobenzofurans (92 ) in 68–84% yields. This method benefits from operational simplicity but is limited to substrates tolerant of acidic oxidation conditions.
Transition Metal-Catalyzed Approaches
Rhodium(II)-Mediated Cycloadditions
The Davies group (1983) pioneered the use of rhodium(II) acetate to catalyze [3+2] cycloadditions between α-diazocarbonyls and alkynes, forming dihydrofuran intermediates that oxidize to furobenzofurans. For example, ethyl diazomalonate reacts with phenylacetylene to generate ethyl 2-methyl-5-phenyl-3-furancarboxylate, which undergoes oxidative annulation with salicylaldehydes to yield the target scaffold. Enantioselective variants employing chiral rhodium complexes achieve up to 92% ee, though substrate scope remains narrow.
Gold-Catalyzed Alkyne Activation
Recent advances in gold catalysis enable direct access to fused furans via π-activation of alkynes. Wang et al. (2023) demonstrated that gold(I) complexes facilitate cycloisomerization of o-alkynylphenoxy ketones, inducing simultaneous benzofuran and furan ring formation. The method tolerates nitro, methoxy, and halogen substituents, with yields ranging from 65% to 89%.
Base-Promoted Cyclization Pathways
Potassium tert-Butoxide-Mediated Intramolecular Cyclization
Zhang et al. (2022) developed a transition-metal-free route using potassium tert-butoxide in dimethylformamide (DMF). o-Bromobenzylvinyl ketones (100 ) undergo base-induced elimination, followed by 5-exo-dig cyclization to afford furo[3,2-b]benzofurans (101 ) in 70–93% yields. This method was successfully applied to synthesize coumestrol derivatives, highlighting its utility in natural product synthesis.
DBU-Promoted Tandem Cyclization-Oxidation
Reddy and coworkers (2023) employed 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate 5-exo-dig cyclization of 2-propargyl cyclohexenones (104 ), followed by oxone-mediated oxidation to aromatize the cyclohexenone ring. This two-step protocol provides a 58–76% overall yield and is notable for avoiding transition metals.
Electrochemical and Radical-Based Methods
Anodic Oxidation for Selenocyclization
Doerner et al. (2023) achieved the synthesis of seleno-furobenzofurans via electrochemical oxidation of 2-alkynylphenols (117 ) in the presence of diselenides. Platinum electrodes generate seleniranium intermediates, which undergo nucleophilic cyclization at 1.5 V to yield products (118 ) in 82–90% yields. This method offers excellent regioselectivity but requires specialized equipment.
Visible-Light-Driven Photocatalysis
Emerging photoredox strategies utilize Ru(bpy)₃²⁺ to generate aryl radicals from o-iodophenol ethers, which subsequently trap furan precursors. A recent study by Li et al. (2024) reported a 63% yield for the fused system using 450 nm light, though scalability remains challenging.
Cascade and Multicomponent Reactions
Transacetalization/Fries Rearrangement Cascades
The 2016 RSC study detailed a cascade beginning with 6-acetoxy-β-pyrones and phenols under acid catalysis. Transacetalization initiates a Fries-type O→C rearrangement, followed by Michael addition and aromatization to furnish 2-benzofuranyl-3-hydroxyacetones. Further cyclization with acetic anhydride yields 4,4a-dihydropyrano[3,2-b]benzofuran-3-ones, demonstrating the versatility of cascade methodologies.
Interrupted Pummerer Reaction
Kobayashi et al. (2022) synthesized furobenzofurans (121 ) via an interrupted Pummerer reaction between phenols (119 ) and alkynyl sulfoxides (120 ). Trifluoroacetic anhydride activates the sulfoxide, enabling sigmatropic rearrangement and deprotonation to form the fused rings in 55–78% yields.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Conditions | Yield Range | Substrate Scope | Advantages |
|---|---|---|---|---|
| Acid Catalysis | TfOH, AcOH | 68–93% | Moderate | High atom economy |
| Transition Metal | Rh(II), Au(I) | 65–92% | Broad | Enantioselective options |
| Base Promotion | KOtBu, DBU | 58–93% | Moderate | Metal-free, mild conditions |
| Electrochemical | Pt electrodes, 1.5 V | 82–90% | Narrow | No external oxidants |
| Cascade Reactions | Acid/Base multi-step | 55–84% | Broad | One-pot simplicity |
Applications and Functionalization
Furo[3,2-b]benzofuran derivatives exhibit notable bioactivity, including anticancer (e.g., coumestrol) and antimicrobial properties. Recent studies have functionalized the core via Pd-catalyzed cross-coupling to introduce aryl, vinyl, and ethynyl groups at the 5-position, enabling diversity-oriented synthesis. Materials science applications exploit its rigidity and π-conjugation for organic semiconductors, with hole mobilities exceeding 0.1 cm²/V·s reported in thieno-fused analogs.
Chemical Reactions Analysis
Cyclization Reactions
Furo[3,2-b]benzofuran derivatives are frequently synthesized via tandem cyclization. For example:
-
Thorpe-Ziegler Cyclization : Methyl 2-[(2-cyanophenoxy)methyl]-3-furoates (3a–i ) undergo cyclization with t-BuOK in DMF at 65°C to form benzofuro[3,2-b]furo[2,3-d]pyridines (5a–h ) (67–83% yields) .
-
Acid-Catalyzed Transacetalisation : 6-Acetoxy-β-pyrones react with phenols under acidic conditions to form 2-benzofuranyl-3-hydroxyacetones via Fries-type O→C rearrangement and oxa-Michael addition .
Table 1: Cyclization Reactions and Yields
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions:
-
Diels-Alder Reactions : Furo[3,2-b]benzofuran acts as a diene with electron-deficient dienophiles (e.g., phenylsulfinylated derivatives), forming tricyclic adducts at room temperature .
-
Retro-Claisen Aromatization : Base-mediated retro-Claisen cleavage of 7,7,8-trisubstituted cyclohepta[b]furan-6-ones generates furotropones via aromatization .
Electrophilic Substitution
-
Halogenation : Bromination at the C-5 position occurs selectively using NBS in CCl<sub>4</sub> .
-
Nitration : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> predominantly targets the C-6 position .
Nucleophilic Substitution
-
Alkylation : Salicylonitriles (2a–i ) react with methyl 2-(chloromethyl)-3-furoate (1 ) in DMF/K<sub>2</sub>CO<sub>3</sub> to form methyl 2-[(cyanophenoxy)methyl]-3-furoates (3a–i ) (69–80% yields) .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed direct arylation enables functionalization:
-
C–H Activation : Electron-donating groups (e.g., –OCH<sub>3</sub> at C-5) enhance electrophilicity, yielding 3b (86%), while electron-withdrawing groups (e.g., –Br at C-5) reduce reactivity (3d , 18% yield at RT; 96% at 50°C) .
Table 2: Palladium-Catalyzed Arylation Outcomes
| Substituent (Position) | Catalyst System | Yield (RT) | Yield (50°C) |
|---|---|---|---|
| –OCH<sub>3</sub> (C-5) | Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> | 86% | – |
| –Br (C-5) | Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> | 18% | 96% |
Oxidation and Reduction
-
Oxidation : MnO<sub>2</sub> oxidizes the furan ring to γ-lactones .
-
Reduction : Hydrogenation over Pd/C selectively reduces double bonds in fused rings without disrupting the aromatic system.
Mechanistic Insights
-
Tandem Cyclization : Proceeds via intermediate aminobenzofurans (4 ) that undergo intramolecular condensation to form pyridone rings .
-
Acid-Mediated Rearrangements : Involve carbocation intermediates during Fries-type rearrangements .
Key Structural Influences
Scientific Research Applications
Chemical Reactions
Furo[3,2-B]benzofuran can undergo several chemical reactions, such as oxidation, reduction, and substitution. Alkyl lithiums, lithium amide bases, and electrophiles are common reagents used in these reactions.
Use as a Precursor
In chemistry, this compound serves as a precursor in synthesizing more complex heterocyclic compounds. It can be converted into benzofurans through a three-step conversion involving furyl carbinol .
Development of Novel Methods
The compound is involved in developing a cascade event of β-pyrones and phenols, which can lead to the synthesis of 2-benzofuranyl-3-hydroxyacetones . This strategy allows access to medicinally significant scaffolds like 4,4a-dihydropyrano[3,2-b]benzofuran-3-ones, furo[3,2-c]coumarins, and spiro[benzofuran-2,2′-furan]-4′-ones efficiently .
Pharmaceutical Research
Substituted benzofurans, including this compound, have been explored for their biological activities. For example, some benzofurans display potent inhibitory activity against the Hepatitis C virus (HCV) NS5B polymerase and have advanced to clinical trials . Research has shown that the structure-activity relationship (SAR) around the benzofuran scaffold is sensitive to substitutions at the C2, C3, and C5 positions . An aryl or heteroaryl group at the C5 position is crucial for inhibitory activity in the HCV-Luc assay .
Synthesis of Fused Benzofurans
This compound is used in synthesizing fused benzofurans, with synthetic approaches often starting from substituted benzene rings . The synthesis typically involves generating the O–C2 or the C2–C3 bonds in the vital ring-closing step .
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives
This compound is used in the synthesis of benzofuro[3,2-b]indol-3-one derivatives through a dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans . This reaction proceeds under mild conditions and provides good to excellent yields with high diastereoselectivities .
Intermediate in Synthesis
Mechanism of Action
The mechanism of action of Furo[3,2-B]benzofuran and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antimicrobial activity by targeting bacterial cell walls or enzymes involved in bacterial metabolism . In anticancer applications, this compound derivatives may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the distinct attributes of furo[3,2-b]benzofuran, we compare it with structurally analogous compounds, focusing on furo[3,2-b]pyridine , furo[3,4-b]benzofuran , and 2,3-benzofuran . Key differences in structure, synthesis, physicochemical properties, and applications are outlined below.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural and Electronic Differences: The nitrogen atom in furo[3,2-b]pyridine enhances polarity and basicity compared to this compound, improving interactions with biological targets but reducing aqueous solubility in certain derivatives (e.g., compound 2{5} in HCV inhibitors) . Furo[3,4-b]benzofuran exhibits distinct reactivity due to its [3,4-b] fusion, enabling access to spirocyclic and dihydropyrano-benzofuran derivatives . 2,3-Benzofuran lacks the fused furan ring, resulting in simpler physicochemical properties (e.g., hydrophobic, oily liquid) and industrial applications .
Synthetic Accessibility :
- This compound benefits from cascade strategies (e.g., Fries-type rearrangements), enabling rapid assembly of complex scaffolds .
- Furo[3,2-b]pyridine derivatives are optimized via microwave irradiation, reducing reaction times from hours to minutes while maintaining yields .
Biological Relevance :
- Furo[3,2-b]pyridine derivatives are prominent in drug discovery (e.g., HCV inhibitors, CLK/HIPK kinase inhibitors) due to their tunable electronic profiles .
- This compound’s planar structure is advantageous for π-stacking in enzyme binding pockets, though its applications remain less explored compared to pyridine analogs .
Toxicity and Safety: 2,3-Benzofuran is associated with hepatotoxicity and carcinogenicity in animal models, necessitating caution in pharmaceutical applications .
Biological Activity
Furo[3,2-B]benzofuran is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by data tables and relevant case studies.
Overview of Biological Activities
This compound derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds demonstrate antibacterial and antifungal activities.
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance, a study evaluated several benzofuran analogues for their cytotoxicity against Erlich ascites carcinoma (EAC) cells. The results indicated that specific substitutions on the benzofuran ring significantly enhanced anticancer activity.
Case Study: Antiproliferative Activity
In a comparative analysis, various benzofuran derivatives were screened for their antiproliferative effects using the MTT assay. The following table summarizes the IC50 values of selected compounds:
| Compound | Structure | IC50 (μM) | Comments |
|---|---|---|---|
| 7a | Structure 7a | 1.5 | High cytotoxicity against EAC |
| 7c | Structure 7c | 0.8 | Enhanced activity with phenolic substitution |
| 7d | Structure 7d | 1.0 | Contains nitro group, improving efficacy |
| 10b | Structure 10b | 0.5 | Most promising candidate with selective HIF-1 inhibition |
The presence of hydroxyl groups at specific positions on the benzofuran ring was found to be crucial for enhancing anticancer activity. For example, compounds with hydroxyl substitutions at C5 and C8 exhibited the highest antileukemia activity with IC50 values of 0.12 μM and 0.24 μM, respectively .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Topoisomerase Inhibition : Some derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
- Cyclin-dependent Kinase (CDK) Inhibition : Certain compounds mimic flavopiridol, a known CDK inhibitor, which plays a role in regulating cell cycle progression .
- Reactive Oxygen Species (ROS) Generation : The compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications to the this compound scaffold influence its biological activity. Key findings include:
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Furo[3,2-b]benzofuran derivatives using palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (e.g., DMF or THF) to enhance reaction efficiency. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating products like 2-iodobenzofuran derivatives . Monitor reaction progress using TLC and confirm structures via -NMR and IR spectroscopy to verify functional groups such as carbonyls or aromatic systems .
Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound derivatives?
- Methodological Answer : Analyze -NMR peaks for aromatic proton environments (e.g., deshielded protons at δ 7.0–8.5 ppm) and coupling patterns to identify fused ring systems. IR spectroscopy detects key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in benzofurocoumarins). Cross-validate with -NMR for carbon environments and HRMS for molecular ion confirmation .
Q. What physical-chemical properties of this compound are critical for environmental fate modeling?
- Methodological Answer : Prioritize experimental determination of vapor pressure (e.g., via gas saturation methods), aqueous solubility (shake-flask or HPLC), and octanol-water partition coefficients (log ). These parameters are essential for predicting environmental mobility and bioaccumulation potential .
Advanced Research Questions
Q. What computational methods are employed to predict the aromaticity and reactivity of this compound isomers?
- Methodological Answer : Use Density Functional Theory (DFT) to calculate global reactivity descriptors (e.g., electrophilicity index , chemical hardness ) and local parameters like Fukui functions. Compare frontier molecular orbital (FMO) energies (, ) to assess nucleophilic/electrophilic sites. Bond order uniformity and electrostatic potential maps explain stability differences between isomers .
Q. How can researchers resolve contradictions in experimental data when synthesizing novel this compound analogs?
- Methodological Answer : Perform reproducibility tests under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and X-ray crystallography for unambiguous structural elucidation. Compare spectral data with computational predictions (e.g., DFT-simulated NMR) to identify discrepancies .
Q. What strategies are effective in designing cascade reactions to synthesize complex this compound scaffolds?
- Methodological Answer : Design multi-step cascades, such as transacetalization/Fries rearrangement followed by Michael addition and aromatization. Use β-pyrone precursors and acid catalysts (e.g., p-TsOH) to generate intermediates like 4,4a-dihydropyrano[3,2-b]benzofuran-3-ones. Optimize reaction kinetics (e.g., temperature, solvent polarity) to control regioselectivity .
Q. How does structural variation in this compound derivatives influence their antimicrobial activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by introducing substituents (e.g., halogens, methyl groups) at key positions. Screen derivatives against bacterial/fungal strains (e.g., MIC assays) and correlate bioactivity with electronic (Hammett σ constants) or steric parameters. Molecular docking can predict interactions with microbial targets (e.g., enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
